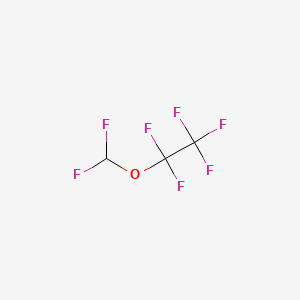

(Difluoromethoxy)pentafluoroethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Difluoromethoxy)pentafluoroethane is a fluorinated organic compound with the molecular formula C3HF7O. This compound is part of a class of chemicals known for their high stability and unique chemical properties, making them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Difluoromethoxy)pentafluoroethane typically involves the reaction of difluoromethyl ether with pentafluoroethane under controlled conditions. The reaction is often catalyzed by a metal catalyst such as palladium or nickel to facilitate the formation of the desired product. The reaction conditions generally include moderate temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced separation techniques, such as distillation or chromatography, ensures the isolation of high-purity this compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

(Difluoromethoxy)pentafluoroethane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into less fluorinated derivatives.

Substitution: It can participate in substitution reactions where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide or potassium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy pentafluoroethanol, while reduction could produce difluoromethoxy tetrafluoroethane.

Scientific Research Applications

(Difluoromethoxy)pentafluoroethane has several applications in scientific research:

Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and metabolic pathways.

Medicine: It is explored for its potential in drug development, especially in designing molecules with enhanced bioavailability and metabolic stability.

Industry: this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which (Difluoromethoxy)pentafluoroethane exerts its effects involves its interaction with various molecular targets. The compound’s fluorine atoms contribute to its high electronegativity and ability to form strong bonds with other atoms. This property allows it to participate in various chemical reactions, influencing the activity of enzymes and other biological molecules. The pathways involved often include the formation of stable intermediates that facilitate the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Difluoromethane: A simpler fluorinated compound with fewer fluorine atoms.

Pentafluoroethane: Similar in structure but lacks the difluoromethoxy group.

Trifluoromethoxybenzene: Contains a trifluoromethoxy group instead of difluoromethoxy.

Uniqueness

(Difluoromethoxy)pentafluoroethane is unique due to the presence of both difluoromethoxy and pentafluoroethane moieties in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications that require these characteristics.

Biological Activity

(Difluoromethoxy)pentafluoroethane, also known as HFC-125, is a hydrofluorocarbon (HFC) compound primarily utilized as a refrigerant. This article reviews the biological activity of this compound, focusing on its toxicological profile, potential health effects, and relevant case studies.

- Chemical Formula : C5F5O

- Molecular Weight : 200.03 g/mol

- CAS Number : 354-33-6

Acute Toxicity

Acute inhalation studies have shown that exposure to high concentrations of HFC-125 can lead to noticeable physiological effects such as ataxic gait and abnormal respiration in laboratory animals. In one study, rats exposed to 800,000 ppm for 4 hours exhibited these symptoms during exposure but recovered post-exposure without mortality or long-term effects .

Subacute and Chronic Effects

Long-term studies involving repeated exposures (50,000 ppm for 6 hours/day over several weeks) indicated no significant changes in body weight, food consumption, or organ morphology . However, cardiac sensitization was observed in dogs at concentrations above 100,000 ppm, highlighting a potential risk for cardiac events under certain conditions .

Genotoxicity

Genotoxic assessments have demonstrated that HFC-125 does not exhibit mutagenic properties in standard bacterial assays (Salmonella typhimurium and Escherichia coli) nor does it induce chromosomal aberrations in human lymphocytes at relevant exposure levels .

Study on Developmental Toxicity

In developmental toxicity studies involving pregnant rats and rabbits, no embryotoxic or teratogenic effects were noted at exposure levels up to 50,000 ppm. This suggests that HFC-125 may not pose significant risks during gestation .

Cardiac Sensitization Research

A significant case study evaluated the cardiac sensitization potential of HFC-125. Dogs exposed to high concentrations exhibited increased sensitivity to epinephrine, indicating a risk factor for arrhythmias under stress conditions .

Summary of Findings

| Study Type | Exposure Level | Key Findings |

|---|---|---|

| Acute Inhalation | 800,000 ppm | Ataxia and abnormal respiration during exposure |

| Subacute Inhalation | 50,000 ppm | No significant health effects observed |

| Developmental Toxicity | Up to 50,000 ppm | No embryotoxic or teratogenic effects |

| Cardiac Sensitization | Above 100,000 ppm | Increased sensitivity to epinephrine in dogs |

| Genotoxicity | Various concentrations | No mutagenic effects in bacterial assays |

Properties

CAS No. |

53997-64-1 |

|---|---|

Molecular Formula |

C3HF7O |

Molecular Weight |

186.03 g/mol |

IUPAC Name |

1-(difluoromethoxy)-1,1,2,2,2-pentafluoroethane |

InChI |

InChI=1S/C3HF7O/c4-1(5)11-3(9,10)2(6,7)8/h1H |

InChI Key |

YMHVQCDYVNJVQE-UHFFFAOYSA-N |

Canonical SMILES |

C(OC(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.